molecular formula C22H19D3F3N B1165133 (S)-Cinacalcet-D3

(S)-Cinacalcet-D3

Número de catálogo: B1165133
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(S)-Cinacalcet-D3 is a useful research compound. Its molecular formula is C22H19D3F3N. The purity is usually 98% CP by HPLC; 100% OP by chiral HPLC; 99% atom D.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Secondary Hyperparathyroidism in Chronic Kidney Disease

(S)-Cinacalcet-D3 is primarily indicated for managing secondary hyperparathyroidism in patients with end-stage renal disease (ESRD) undergoing dialysis. Clinical studies have demonstrated that cinacalcet effectively lowers serum PTH levels, improving mineral metabolism and reducing the risk of bone-related complications .

Case Study:
A randomized controlled trial involving 45 hemodialysis patients showed significant reductions in intact PTH levels and improvements in bone markers after 24 weeks of treatment with cinacalcet. The results indicated that cinacalcet could serve as an effective initial therapy for severe secondary hyperparathyroidism prior to surgical intervention .

Primary Hyperparathyroidism

In cases where surgical intervention is not feasible, this compound can be used to treat primary hyperparathyroidism. It has been shown to lower serum calcium levels effectively, making it a suitable alternative for patients at high surgical risk .

Data Table: Efficacy of Cinacalcet in Primary Hyperparathyroidism

Study ReferencePatient PopulationTreatment DurationOutcome MeasureResults
50 adults12 monthsSerum CalciumSignificant reduction observed
30 adults6 monthsPTH LevelsDecreased by over 30%

Parathyroid Carcinoma

This compound is also indicated for managing hypercalcemia associated with parathyroid carcinoma. Clinical evidence suggests that it can effectively reduce serum calcium levels in these patients, providing a non-surgical option for symptom management .

Case Study:
A clinical trial assessed the impact of cinacalcet on patients with parathyroid carcinoma, reporting a marked decrease in serum calcium levels and improved quality of life metrics over a six-month period .

Off-Label Uses

In addition to its primary indications, this compound has been employed off-label for conditions such as calciphylaxis in patients with advanced kidney disease. It plays a critical role in managing mineral and bone disorders by lowering PTH and preventing bone resorption .

Safety Profile and Side Effects

While generally well-tolerated, this compound can cause side effects such as nausea and vomiting. The risk of hypocalcemia is also notable, particularly when combined with other treatments like active vitamin D .

Data Table: Common Side Effects of Cinacalcet

Side EffectIncidence Rate (%)
Nausea20
Vomiting15
Hypocalcemia10

Propiedades

Fórmula molecular

C22H19D3F3N

Pureza

98% CP by HPLC; 100% OP by chiral HPLC; 99% atom D

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.